molecular formula C9H9NS2 B1599639 2-Methyl-5-methylthio-benzothiazole CAS No. 68386-29-8

2-Methyl-5-methylthio-benzothiazole

Cat. No. B1599639
CAS RN: 68386-29-8
M. Wt: 195.3 g/mol
InChI Key: DKCBZKUWJRXHQW-UHFFFAOYSA-N
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Description

2-Methyl-5-methylthio-benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .


Synthesis Analysis

The synthesis of 2-Methyl-5-methylthio-benzothiazole involves several steps. The key step of the sequence is the one-pot conversion of 1-chloro-4-methylthio-2-nitrobenzene into benzothiazole . Other synthetic strategies of benzothiazole derivatives have been reviewed, including the use of 2-aminothiophenol and N-methylthioamides under solvent- and metal-free conditions .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-methylthio-benzothiazole is represented by the empirical formula C8H7NS2. Its molecular weight is 181.28 .


Chemical Reactions Analysis

2-Methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .


Physical And Chemical Properties Analysis

2-Methyl-5-methylthio-benzothiazole is a colorless to light yellow crystalline powder . It has a melting point of 43-46 °C .

Scientific Research Applications

Environmental Monitoring

2-Methyl-5-methylthio-benzothiazole: is utilized in environmental monitoring, particularly in the trace determination of polar benzotriazoles and benzothiazoles in drinking and surface water. This application is crucial for assessing water quality and the presence of emerging pollutants .

Biocide Degradation Product Analysis

This compound is identified as a degradation product of 2-(thiocyanomethylthio)benzothiazole , which is a biocide used in various industries. Understanding its degradation pathway is essential for environmental impact assessments and developing more sustainable biocides .

Analytical Chemistry

In analytical chemistry, 2-Methyl-5-methylthio-benzothiazole serves as a standard in liquid chromatography-electrospray mass spectrometry (LC-ES/MS) methods. This helps in the accurate quantification of similar compounds in complex aqueous matrices .

Corrosion Inhibition

Benzothiazoles, including 2-Methyl-5-methylthio-benzothiazole , are known for their role as corrosion inhibitors. They are extensively employed in industrial processes to protect metals from corrosive environments .

Vulcanization Accelerators

The compound’s derivatives are used as vulcanization accelerators in the rubber industry. This application is vital for enhancing the physical properties of rubber products, making them more durable and resistant to various conditions .

Leather Industry

In the leather industry, 2-Methyl-5-methylthio-benzothiazole is involved in the production process as a biocide. It helps in preventing microbial growth that can damage leather goods during manufacturing and storage .

Pulp and Paper Industries

As a biocide in the pulp and paper industries, this compound ensures the quality and longevity of paper products by inhibiting the growth of mold and bacteria that can cause decay .

Research on Emerging Pollutants

2-Methyl-5-methylthio-benzothiazole: is studied as an emerging pollutant. Research in this field focuses on its environmental distribution, potential health impacts, and removal techniques from wastewater treatment plants .

Safety And Hazards

2-Methyl-5-methylthio-benzothiazole may cause serious eye irritation and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs.

properties

IUPAC Name

2-methyl-5-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCBZKUWJRXHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449627
Record name 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-methylthio-benzothiazole

CAS RN

68386-29-8
Record name 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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